(2R,4R)-4-Azidopyrrolidine-2-carboxylic acid
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Overview
Description
(2R,4R)-4-Azidopyrrolidine-2-carboxylic acid is a chiral azido derivative of pyrrolidine-2-carboxylic acid. This compound is of significant interest in the field of organic chemistry due to its potential applications in medicinal chemistry and as a building block for more complex molecules. The azido group in its structure makes it a versatile intermediate for various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4R)-4-Azidopyrrolidine-2-carboxylic acid typically involves the azidation of a suitable pyrrolidine precursor. One common method is the nucleophilic substitution reaction where a halogenated pyrrolidine-2-carboxylic acid is treated with sodium azide. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors to ensure consistent reaction conditions and efficient heat management.
Chemical Reactions Analysis
Types of Reactions
(2R,4R)-4-Azidopyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Reduction: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The azido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Cycloaddition: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Sodium azide, DMF solvent.
Cycloaddition: Alkynes, copper(I) catalysts.
Major Products Formed
Reduction: (2R,4R)-4-Aminopyrrolidine-2-carboxylic acid.
Cycloaddition: Triazole derivatives.
Scientific Research Applications
(2R,4R)-4-Azidopyrrolidine-2-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of various bioactive molecules, including potential drug candidates.
Chemical Biology: The azido group can be used in bioorthogonal chemistry for labeling and tracking biomolecules in living systems.
Material Science: It can be incorporated into polymers to introduce azido functionalities, which can be further modified for specific applications.
Mechanism of Action
The mechanism of action of (2R,4R)-4-Azidopyrrolidine-2-carboxylic acid largely depends on the specific chemical transformations it undergoes. For instance, in bioorthogonal chemistry, the azido group can react with alkynes in a copper-catalyzed cycloaddition reaction to form stable triazole linkages. This reaction is highly specific and occurs under mild conditions, making it suitable for use in biological systems.
Comparison with Similar Compounds
Similar Compounds
(2R,4R)-4-Aminopyrrolidine-2-carboxylic acid: The reduced form of (2R,4R)-4-Azidopyrrolidine-2-carboxylic acid.
(2R,4R)-4-Hydroxypyrrolidine-2-carboxylic acid: Another derivative with a hydroxyl group instead of an azido group.
Uniqueness
The presence of the azido group in this compound makes it particularly versatile for click chemistry applications. This functionality allows for the selective and efficient formation of triazole linkages, which are valuable in various fields, including drug development and materials science.
Properties
IUPAC Name |
(2R,4R)-4-azidopyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O2/c6-9-8-3-1-4(5(10)11)7-2-3/h3-4,7H,1-2H2,(H,10,11)/t3-,4-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPRFZPZRQYPCER-QWWZWVQMSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C(=O)O)N=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN[C@H]1C(=O)O)N=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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